molecular formula C8H15NO5 B15180783 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate CAS No. 79814-47-4

5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate

Cat. No.: B15180783
CAS No.: 79814-47-4
M. Wt: 205.21 g/mol
InChI Key: PSXSADQBHNHUIF-JXPXPQBSSA-N
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Description

5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate is a complex organic compound with significant implications in various scientific fields. This compound is characterized by its unique stereochemistry and functional groups, which contribute to its diverse reactivity and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate typically involves multi-step organic reactionsCommon reagents used in these reactions include protecting groups to ensure selective functionalization and catalysts to enhance reaction efficiency .

Industrial Production Methods

Industrial production of this compound may involve large-scale organic synthesis techniques, including continuous flow reactors and automated synthesis platforms. These methods ensure high yield and purity of the final product, making it suitable for various applications in research and industry .

Chemical Reactions Analysis

Types of Reactions

5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .

Major Products Formed

Mechanism of Action

The mechanism of action of 5-Methyl hydrogen (2S-(2R*(R*),3S*))-3-amino-2-(1-hydroxyethyl)glutarate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of its use .

Properties

CAS No.

79814-47-4

Molecular Formula

C8H15NO5

Molecular Weight

205.21 g/mol

IUPAC Name

(2S,3R)-3-amino-2-(1-hydroxyethyl)-5-methoxy-5-oxopentanoic acid

InChI

InChI=1S/C8H15NO5/c1-4(10)7(8(12)13)5(9)3-6(11)14-2/h4-5,7,10H,3,9H2,1-2H3,(H,12,13)/t4?,5-,7-/m1/s1

InChI Key

PSXSADQBHNHUIF-JXPXPQBSSA-N

Isomeric SMILES

CC([C@H]([C@@H](CC(=O)OC)N)C(=O)O)O

Canonical SMILES

CC(C(C(CC(=O)OC)N)C(=O)O)O

Origin of Product

United States

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